4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C21H30O2. It is a derivative of cyclohexylphenyl and is characterized by the presence of a pentyl group attached to the cyclohexyl ring and a 2-methylprop-2-enoate group attached to the phenyl ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate typically involves the esterification of 4-(4-Pentylcyclohexyl)phenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The phenyl and cyclohexyl groups may interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Pentylcyclohexyl)phenol: Lacks the ester group but shares the cyclohexyl and phenyl structure.
4-(4-Pentylcyclohexyl)benzoic acid: Contains a carboxylic acid group instead of the ester group.
4-(4-Pentylcyclohexyl)phenyl acetate: Contains an acetate group instead of the 2-methylprop-2-enoate group.
Uniqueness
This compound’s structure allows for specific interactions and reactions that are not possible with similar compounds .
Properties
CAS No. |
851091-97-9 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
[4-(4-pentylcyclohexyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H30O2/c1-4-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23-21(22)16(2)3/h12-15,17-18H,2,4-11H2,1,3H3 |
InChI Key |
BOOPOKQIBBSLIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.